1-(2-Methoxyethoxy)-2-nitrobenzene
Description
1-(2-Methoxyethoxy)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group. The synthesis typically involves nucleophilic substitution: reacting 2-methoxyethanol with a nitro-substituted chlorobenzene derivative in the presence of a base like potassium hydroxide and a polar aprotic solvent (e.g., DMSO) . The methoxyethoxy group enhances solubility in organic solvents, while the nitro group contributes to electron-deficient aromatic systems, making the compound a versatile intermediate in organic synthesis.
Structurally, the nitro group is coplanar with the benzene ring, as observed in related derivatives, promoting resonance stabilization . Intermolecular hydrogen bonding involving the nitro and ether oxygen atoms may influence crystallization behavior . Applications include use as a precursor in agrochemicals, dyes, and pharmaceutical agents due to its reactivity in alkylation and functionalization reactions .
Properties
IUPAC Name |
1-(2-methoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJGNJDSIOAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978508 | |
| Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62819-95-8 | |
| Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62819-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methoxy-2-nitrophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062819958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methoxy-2-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-Methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction of this compound is 1-(2-Methoxyethoxy)-2-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Scientific Research Applications
1-(2-Methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in the study of nitroaromatic compounds’ biological activity and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-2-nitrobenzene primarily involves its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and synthesize derivatives with desired properties.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups : Compounds like 1-nitro-2-(2,2,2-trifluoroethoxy)benzene exhibit heightened nitro group reactivity due to the trifluoroethoxy substituent, enabling efficient participation in nucleophilic aromatic substitution. In contrast, the methoxyethoxy group in the target compound provides moderate electron donation, balancing reactivity and stability.
- Hydrogen Bonding : The CF₂H group in 1-(difluoromethyl)-2-nitrobenzene forms dimeric complexes via hydrogen bonding, a property absent in the methoxyethoxy analogue .
Steric and Solubility Considerations
- The methoxyethoxy chain in this compound improves solubility in polar solvents compared to the smaller methoxymethyl group in 1-(methoxymethyl)-2-nitrobenzene .
- Bulkier substituents (e.g., bromopropyl in 1-(3-bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene ) hinder reactivity in sterically demanding reactions but enhance biological activity.
Biological Activity
Overview
1-(2-Methoxyethoxy)-2-nitrobenzene is an organic compound classified under nitrobenzenes, characterized by the presence of a nitro group (-NO2) and a methoxyethoxy group (-OCH2CH2OCH3) attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
The compound's structure allows it to engage in various chemical reactions, including:
- Reduction : The nitro group can be converted to an amino group (-NH2) using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.
- Substitution : The methoxyethoxy group can undergo nucleophilic substitution reactions, which can yield various substituted benzene derivatives.
The biological activity of this compound is primarily attributed to the reactivity of the nitro group. Nitro groups are known to be electron-withdrawing, enhancing the susceptibility of the benzene ring to nucleophilic attacks. This property is exploited in various biological applications, including the synthesis of derivatives that may exhibit enhanced therapeutic effects.
Biological Studies and Applications
This compound has been studied for its potential applications in the following areas:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction, leading to DNA damage and cell death. This mechanism is similar to that observed in other nitro-containing antibiotics such as metronidazole .
- Antineoplastic Activity : Research indicates that nitroaromatic compounds can exhibit anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .
- Antiparasitic and Antiviral Activity : Some studies suggest that nitro compounds may also have efficacy against certain parasites and viruses, although specific data on this compound remains limited .
Case Study 1: Antimicrobial Efficacy
A study investigated various nitro compounds, including derivatives similar to this compound, for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain nitro derivatives displayed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Properties
In another research endeavor, nitroaromatic compounds were screened for their cytotoxic effects on cancer cell lines. The study found that specific structural modifications could enhance the anticancer activity of these compounds. Although direct studies on this compound are scarce, its structural analogs showed promising results in inducing apoptosis through ROS generation .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | ROS generation, DNA damage |
| Metronidazole | Antimicrobial | Reduction to toxic intermediates leading to DNA damage |
| Nitroimidazoles | Antimicrobial | Activation via reduction producing nitroso species |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
